Methyl 4-methoxy-1-oxido-pyridine-3-carboxylate

Description

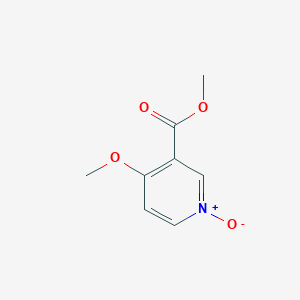

Methyl 4-methoxy-1-oxido-pyridine-3-carboxylate is a pyridine derivative featuring three key substituents: a methoxy group (-OCH₃) at the 4-position, a methyl ester (-COOCH₃) at the 3-position, and an N-oxide group (-O⁻) at the 1-position. Pyridine derivatives are widely studied due to their versatility in catalysis, drug design, and organic synthesis .

The ester group at position 3 may render it susceptible to hydrolysis, a common reactivity profile for esters under acidic or basic conditions.

Properties

CAS No. |

40899-41-0 |

|---|---|

Molecular Formula |

C8H9NO4 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-12-7-3-4-9(11)5-6(7)8(10)13-2/h3-5H,1-2H3 |

InChI Key |

RGSKCQUFHPAMIE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=[N+](C=C1)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate typically involves the oxidation of the corresponding pyridine derivative. One common method includes the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:

- Dissolve the starting pyridine derivative in methanol.

- Add hydrogen peroxide and potassium carbonate to the solution.

- Stir the reaction mixture at room temperature for a specified period.

- Filter the mixture to remove any solid byproducts.

- Concentrate the filtrate to obtain the crude product.

- Purify the crude product using column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated equipment and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding pyridine derivative using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Further oxidized pyridine derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. The oxidized nitrogen atom within the pyridine ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The methoxy and carboxylate groups may also contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects and Functional Group Analysis

The table below compares Methyl 4-methoxy-1-oxido-pyridine-3-carboxylate with selected pyridine analogs based on substituent positions and functional groups:

Key Observations:

N-Oxide Group: The 1-oxido group in the target compound distinguishes it from non-oxidized analogs, increasing electron density at the pyridine ring and enhancing solubility in polar solvents. This group also influences hydrogen-bonding capabilities, which may affect crystallographic behavior .

Ester vs. Carboxylic Acid : The methyl ester at position 3 offers hydrolytic stability compared to pyridine-3-carboxylic acid but can be cleaved to the acid under basic conditions, enabling prodrug strategies.

Halogen vs. Ester : 3-Iodo-4-methoxypyridine’s iodine substituent facilitates cross-coupling reactions, whereas the ester group in the target compound may participate in nucleophilic acyl substitutions.

Crystallographic and Structural Insights

The SHELX software suite is widely used for small-molecule crystallography, including pyridine derivatives. For example, N-oxidation typically elongates the C–N bond adjacent to the oxide group, which can be critical in designing coordination complexes or supramolecular assemblies.

Reactivity and Stability

- Hydrolysis : The ester group in this compound is prone to hydrolysis under acidic or basic conditions, yielding 4-methoxy-1-oxido-pyridine-3-carboxylic acid. This contrasts with 3-iodo-4-methoxypyridine, where the C–I bond is more stable but susceptible to displacement in coupling reactions.

Biological Activity

Methyl 4-methoxy-1-oxido-pyridine-3-carboxylate (CAS No. 40899-41-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 183.16 g/mol. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a methoxy group and a carboxylate moiety, which are critical for its biological interactions.

Research indicates that this compound may exhibit several mechanisms of action:

- Inhibition of Enzymes : It has been suggested that this compound can act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .

- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Antidiabetic Activity

Inhibition of DPP-IV by this compound has been linked to improved glycemic control in animal models. This activity is particularly relevant for the development of new antidiabetic agents.

Antimicrobial Activity

A study evaluating the antimicrobial properties showed that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting its potential as a lead compound for developing new antibiotics.

Data Table: Biological Activities

Case Study 1: Antidiabetic Potential

In a controlled study involving diabetic rats, treatment with this compound resulted in a significant decrease in blood glucose levels compared to the control group. The compound was administered at various dosages, with the most effective dose identified as 50 mg/kg body weight.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized based on this compound and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antimicrobial potency, suggesting avenues for further research into structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.